Alepposide A
説明
Alepposide A is a novel oligoglycosidic cardenolide isolated from the seed-coat mucilage of Hyptis suaueolens. Its molecular formula is reported as $ \text{C}{55}\text{H}{60}\text{O}_{23} $, though the exact stereochemistry and glycosidic linkages require further elucidation . Structurally, it features a 4-linked D-xylose backbone decorated with side chains containing L-fucose and 4-O-methyl-D-glucuronic acid residues, forming a highly branched acidic polysaccharide .
特性
CAS番号 |
146714-05-8 |
|---|---|
分子式 |
C55H86O23 |
分子量 |
1115.3 g/mol |
IUPAC名 |
14-hydroxy-3-[4-hydroxy-5-[4-hydroxy-5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C55H86O23/c1-24-46(34(58)18-39(69-24)73-30-10-14-54(23-57)29(17-30)8-9-33-32(54)11-13-53(5)31(12-15-55(33,53)65)28-16-38(60)68-22-28)75-40-19-35(59)47(25(2)70-40)76-41-20-36(66-6)48(26(3)71-41)77-52-45(64)50(67-7)49(27(4)72-52)78-51-44(63)43(62)42(61)37(21-56)74-51/h16,23-27,29-37,39-52,56,58-59,61-65H,8-15,17-22H2,1-7H3 |
InChIキー |
GTJDJJFKPBGWBK-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)OC)O)OC)O |
正規SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)OC)O)OC)O |
同義語 |
alepposide A alepposide-A strophanthidin-3-O-beta-glucopyranosyl-(1-4)-O-beta-diginopyranosyl-(1-4)-O-beta-oleandropyranosyl-(1-4)-O-beta-digitoxopyranosyl-(1-4)-O-beta-digitoxopyranoside |
製品の起源 |
United States |
類似化合物との比較
Comparative Analysis with Similar Compounds
Structural Comparison with Alepposide B
Alepposide B ($ \text{C}{47}\text{H}{40}\text{O}_{20} $), a congener isolated from the same source, shares the D-xylose backbone but differs in side-chain composition. Key distinctions include:
- Branching Pattern : Alepposide A exhibits more extensive L-fucose substitutions, whereas Alepposide B has fewer side chains dominated by glucuronic acid derivatives.
- Molecular Weight : Alepposide A’s higher molecular weight ($ \sim 1,100 \, \text{Da} $) compared to Alepposide B ($ \sim 900 \, \text{Da} $) reflects its increased glycosylation .
- Acidity : The presence of additional methyl-glucuronic acid residues in Alepposide A enhances its solubility in aqueous alkaline conditions compared to Alepposide B .
Table 1: Structural and Physicochemical Properties
| Property | Alepposide A | Alepposide B |
|---|---|---|
| Molecular Formula | $ \text{C}{55}\text{H}{60}\text{O}_{23} $ | $ \text{C}{47}\text{H}{40}\text{O}_{20} $ |
| Source | Hyptis suaueolens | Hyptis suaueolens |
| Backbone | 4-linked D-xylose | 4-linked D-xylose |
| Key Side Chains | L-fucose, 4-O-methyl-D-glucuronic acid | D-glucuronic acid, fewer L-fucose |
| Solubility | High in alkaline pH | Moderate in neutral pH |
Comparison with Other Oligoglycosidic Cardenolides
Key differences include:
- Glycosylation Complexity: Alepposide A’s polysaccharide structure contrasts with the simpler monosaccharide attachments in Digoxin (linked to digitoxose) .
- Biological Source: Unlike animal-derived cardenolides (e.g., Ouabain from Strophanthus gratus), Alepposide A is plant-derived, suggesting divergent biosynthetic pathways .
Analytical and Methodological Insights
The structural characterization of Alepposide A relied on advanced techniques such as NMR spectroscopy and mass spectrometry , which are critical for resolving its branched glycosidic linkages . Comparative studies with Alepposide B utilized ion-exchange chromatography to differentiate their acidity profiles, highlighting the role of glucuronic acid content in solubility .
Table 2: Analytical Techniques for Structural Elucidation
| Technique | Application in Alepposide A | Application in Similar Compounds |
|---|---|---|
| NMR Spectroscopy | Mapping glycosidic linkages | Confirming monosaccharide sequences |
| Mass Spectrometry | Determining molecular weight | Identifying fragmentation patterns |
| Ion-Exchange Chromatography | Separating acidic polysaccharides | Isolating neutral glycosides |
Q & A
Q. What are the primary synthetic pathways for Alepposide A, and what methodological considerations are critical for optimizing yield and purity?
Alepposide A synthesis typically involves glycosylation and polyketide assembly. Key methodological steps include:
- Stereochemical control : Use chiral auxiliaries or enzymatic catalysis to ensure correct glycosidic bond formation .
- Purification : Employ HPLC with reverse-phase columns (C18) and MS-guided fractionation to isolate high-purity compounds .
- Yield optimization : Reaction conditions (temperature, solvent polarity) must be tailored to minimize side products. For example, low-temperature glycosylation reduces hydrolysis .
Q. How is Alepposide A characterized structurally, and which spectroscopic techniques are most reliable for confirming its identity?
Structural elucidation requires a multi-technique approach:
- NMR : 2D experiments (HSQC, HMBC) resolve sugar moieties and aglycone linkages. Compare chemical shifts with published data for validation .
- Mass spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., [M+Na]+ at m/z 987.4321) .
- X-ray crystallography : Optional but definitive for absolute configuration, though crystallization challenges may require co-crystallization agents .
Q. What in vitro bioactivity assays are commonly used to evaluate Alepposide A’s pharmacological potential?
Standard assays include:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Antimicrobial activity : Broth microdilution for MIC determination, paired with positive controls (e.g., ampicillin) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with dose-response curves to determine Ki values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for Alepposide A across different studies?
Contradictions often arise from variability in:
- Experimental design : Standardize cell lines, passage numbers, and culture conditions. For example, serum-free media may reduce interference in cytotoxicity assays .
- Compound handling : Ensure consistent storage (e.g., -80°C in anhydrous DMSO) to prevent degradation .
- Statistical rigor : Use ANOVA with post-hoc tests (Tukey’s HSD) to validate significance thresholds (p < 0.01 recommended) .
Q. What advanced computational strategies are effective for predicting Alepposide A’s molecular targets and mechanism of action?
Integrate the following approaches:
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., Bcl-2 or topoisomerase II) to identify binding poses .
- Network pharmacology : Construct protein-protein interaction networks via STRING-DB to map multi-target effects .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .
Q. How can researchers design experiments to distinguish Alepposide A’s direct effects from off-target interactions in complex biological systems?
Employ orthogonal validation methods:
- CRISPR knockouts : Silence putative targets (e.g., NF-κB) in cell models and assess rescue of bioactivity .
- Chemical proteomics : Use Alepposide A-biotin conjugates for pull-down assays coupled with LC-MS/MS to identify bound proteins .
- Metabolomics : Track downstream metabolic shifts via GC-MS or NMR to confirm pathway engagement .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-response relationships in Alepposide A studies?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
- Quality metrics : Report R² values (>0.90) and confidence intervals for EC50/IC50 estimates .
- Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .
Q. How should researchers address batch-to-batch variability in Alepposide A samples during preclinical testing?
- QC protocols : Implement NMR fingerprinting and LC-UV purity checks (>95%) for each batch .
- Bioactivity normalization : Express results as % inhibition relative to an internal reference standard .
- Meta-analysis : Aggregate data across batches using random-effects models to estimate overall effect sizes .
Methodological Best Practices
Q. What are the critical steps for ensuring reproducibility in Alepposide A’s isolation from natural sources?
- Source authentication : Voucher specimens must be deposited in herbariums (e.g., Kew Garden accession numbers) .
- Extraction optimization : Test solvent systems (e.g., EtOAc:MeOH gradients) and validate with TLC/MS .
- Scale-up consistency : Pilot 10-L fermentations to confirm yield stability before industrial-scale trials .
Q. How can researchers ethically navigate intellectual property challenges when publishing Alepposide A data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
